![molecular formula C10H12O B14442949 (1-Methoxyprop-1-en-1-yl)benzene CAS No. 79342-00-0](/img/structure/B14442949.png)
(1-Methoxyprop-1-en-1-yl)benzene
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Overview
Description
(1-Methoxyprop-1-en-1-yl)benzene: is an organic compound with the molecular formula C10H12O. It is also known by other names such as Anethole and cis-Anethole . This compound is a derivative of anisole and is commonly found in the essential oils of anise, star anise, and fennel . It is widely used as a flavoring and aroma agent due to its pleasant fragrance.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methoxyprop-1-en-1-yl)benzene can be synthesized through various methods. One common method involves the alkylation of anisole with propenyl halides under basic conditions . Another method includes the isomerization of estragole (1-methoxy-4-(prop-2-en-1-yl)benzene) using acidic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as anise and fennel oils . The extracted oils are then subjected to distillation and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid.
Reduction: Hydrogenation of the double bond can yield 1-methoxypropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Anisaldehyde, Anisic acid.
Reduction: 1-Methoxypropylbenzene.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
Chemistry: (1-Methoxyprop-1-en-1-yl)benzene is used as a precursor in organic synthesis to produce various aromatic compounds .
Biology: It has been studied for its antimicrobial and antifungal properties .
Medicine: The compound is being researched for its potential therapeutic effects , including anti-inflammatory and analgesic properties .
Industry: It is widely used in the food and beverage industry as a flavoring agent and in the cosmetics industry for its fragrance .
Mechanism of Action
The mechanism by which (1-Methoxyprop-1-en-1-yl)benzene exerts its effects involves its interaction with cellular membranes and enzymes . It can modulate the activity of various enzymes, leading to its antimicrobial and anti-inflammatory effects . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Estragole (1-Methoxy-4-(prop-2-en-1-yl)benzene)
- Anisole (Methoxybenzene)
- Eugenol (2-Methoxy-4-(prop-2-en-1-yl)phenol)
Uniqueness: (1-Methoxyprop-1-en-1-yl)benzene is unique due to its pleasant fragrance and wide range of applications in various industries . Unlike estragole, which is primarily used in flavoring, this compound has broader applications, including medicinal and industrial uses .
Properties
CAS No. |
79342-00-0 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-10(11-2)9-7-5-4-6-8-9/h3-8H,1-2H3 |
InChI Key |
QDKIWMYIJVIPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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